molecular formula C25H26ClN5O3 B2408535 2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 922087-91-0

2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No.: B2408535
CAS No.: 922087-91-0
M. Wt: 479.97
InChI Key: NPWZATKYZDDWNO-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as well as the thioglycoside derivatives were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is involved in synthesis and cyclization reactions to produce various derivatives like pyrazolines, isoxazolines, imidazoles, pyrazolotriazines, thiadiazoles, and triazoles. These compounds have shown potent effects on increasing the reactivity of cellobiase (Mohamed Abd & Gawaad Awas, 2008).

Anticancer and Antimicrobial Activity

  • Novel series of derivatives synthesized from the compound have demonstrated significant anticancer and anti-5-lipoxygenase activities, showing potential in drug development (A. Rahmouni et al., 2016).
  • Some derivatives have displayed higher anticancer activity than reference drugs and also exhibited good antimicrobial properties (H. Hafez et al., 2016).

Structural Analysis and Derivative Synthesis

  • The compound has been used in the synthesis of various derivatives with different substituents, exploring their structure and potential applications. The analysis includes NMR, IR, and mass fragmentation spectra (H. Ochi & T. Miyasaka, 1983).

Potential Pharmacological Properties

  • Some derivatives have shown promising pharmacological properties and are considered as intermediates for further synthesis of substances with potential medicinal value (V. A. Ogurtsov & O. Rakitin, 2021).

Mechanism of Action

This compound is a novel CDK2 inhibitor. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . More interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c1-17-5-4-6-18(13-17)15-30-16-28-22-21(23(30)32)14-29-31(22)12-11-27-24(33)25(2,3)34-20-9-7-19(26)8-10-20/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWZATKYZDDWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C)(C)OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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